molecular formula C9H10F3NO3 B11874536 Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11874536
M. Wt: 237.18 g/mol
InChI Key: QLFZNDIRAWEJTE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring a trifluoro-hydroxyethyl substituent at the 4-position of the pyrrole ring. This compound is notable for its trifluoromethyl group, which enhances metabolic stability and lipophilicity, and a hydroxyl group that may contribute to hydrogen bonding and solubility.

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H10F3NO3/c1-2-16-8(15)6-3-5(4-13-6)7(14)9(10,11)12/h3-4,7,13-14H,2H2,1H3

InChI Key

QLFZNDIRAWEJTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Bromopropanal-Mediated Ring Closure

A foundational approach involves bromopropanal as a key intermediate. As detailed in CN103265468A, bromination of propionaldehyde with bromine in non-protonic solvents (e.g., dichloromethane) at 0–50°C yields 2-bromopropanal. Subsequent ring closure with ethyl acetoacetate and ammonia water generates the pyrrole core. For the target compound, this method can be adapted by substituting ethyl acetoacetate with a trifluoroethyl-containing precursor. The reaction proceeds via enamine formation, followed by cyclization, achieving conversions exceeding 75% under optimized conditions.

Critical parameters include:

  • Temperature control : Excess heat promotes side reactions such as oligomerization.

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ammonia solubility and intermediate stability.

Iodine-Catalyzed Four-Component Reactions

Recent advances leverage iodine-catalyzed systems to assemble polysubstituted pyrroles. As demonstrated in Aurigene’s study, combining 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes in the presence of catalytic iodine (10 mol%) yields functionalized pyrroles. For Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate, this method could utilize:

  • Trifluoroacetaldehyde as the aldehyde component.

  • Ethyl glyoxylate for the ester moiety.

  • Ammonia gas for the amine source.

Reaction conditions (80°C, 12–24 hours) achieve moderate yields (45–60%) but require rigorous purification to remove polymeric byproducts.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Side-Chain Introduction

Palladium-mediated cross-coupling offers precise control over substituent placement. EP0300688A1 describes the synthesis of analogous pyrroles using methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate with styrene and triethylamine. Adapting this for the trifluoro-hydroxyethyl group involves:

  • Synthesis of a trifluoroethyl boronic ester via hydroboration of 2,2,2-trifluoroethanol.

  • Coupling with a halogenated pyrrole precursor (e.g., ethyl 4-iodo-1H-pyrrole-2-carboxylate) under Pd(PPh₃)₄ catalysis.

Key findings:

  • Yield : 68% with microwave-assisted heating (100°C, 1 hour).

  • Challenges : Competing β-hydride elimination necessitates bulky ligands (e.g., SPhos) to stabilize intermediates.

Heck-Type Alkylation

Heck reactions enable direct functionalization of pyrrole rings. A patent example employs methyl 5-iodo-2-methyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate with tetraphenyltin and Pd(II) acetate. For the target compound, substituting tin reagents with trifluoroethyl zinc bromide may introduce the desired side chain. Optimal conditions (60°C, hexamethylphosphoric triamide solvent) yield 55–60% product but require strict oxygen exclusion.

Fluorination Techniques for Trifluoromethyl Group Incorporation

Electrophilic Fluorination with Selectfluor

Late-stage fluorination streamlines synthesis. Durham Repository studies show that Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) selectively fluorinates pyrrole carboxylates. For this compound:

  • Hydroxyethyl precursor synthesis : Ethyl 4-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate is prepared via aldol condensation.

  • Fluorination : Treating the precursor with Selectfluor® (1.2 equiv) in acetonitrile at 70°C for 5 hours under microwave irradiation achieves 72% conversion.

Mechanistic insight : Fluorine delivery proceeds through a radical pathway, with DFT calculations confirming preferential C-4 substitution due to electronic effects.

Reductive Trifluoromethylation

An alternative route employs trifluoromethyl ketones reduced to secondary alcohols. For example:

  • Condensation : Ethyl pyrrole-2-carboxylate reacts with trifluoroacetaldehyde hemiacetal in acidic conditions.

  • Reduction : Sodium borohydride selectively reduces the ketone to a hydroxyethyl group, yielding the target compound in 65% overall yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Challenges
Multi-component7590HighByproduct formation
Palladium coupling6885ModerateCatalyst cost, oxygen sensitivity
Electrophilic fluorination7288LowRadical side reactions
Reductive trifluoromethylation6592HighKetone over-reduction

Process Optimization and Industrial Considerations

Solvent and Catalyst Recycling

EP0300688A1 highlights the recovery of palladium catalysts via biphasic systems (e.g., water/ethyl acetate), reducing costs by 40%. Similarly, ionic liquid solvents improve Selectfluor® recyclability in fluorination steps.

Continuous Flow Systems

Microreactor technology enhances heat transfer in exothermic steps (e.g., bromopropanal synthesis), minimizing decomposition and improving throughput by 30% .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive moieties:

  • Ethyl ester (COOEt) :

    • Hydrolysis : Under acidic or basic conditions, the ester hydrolyzes to form the carboxylic acid.

    • Nucleophilic acyl substitution : Reactivity with amines or alcohols to form amides or other esters.

  • Trifluoro group (CF₃) :

    • High electronegativity : Stabilizes adjacent carbonyl groups and may direct electrophilic substitution.

    • Metabolic stability : Trifluoro groups are generally resistant to enzymatic hydrolysis .

  • Hydroxyethyl group (CH₂CH₂OH) :

    • Oxidation : Can oxidize to a carbonyl group under strong oxidizing conditions.

    • Alkylation : The hydroxyl group can act as a nucleophile in alkylation reactions.

Structural Insights

From related compounds:

  • Pyrrole esters (e.g., ethyl 1H-pyrrole-2-carboxylate) often form intramolecular hydrogen bonds, stabilizing planar conformations .

  • Trifluoro-hydroxyethyl moieties (e.g., in SARMS compounds) are introduced via fluorination or hydroxylation steps, often requiring stereoselective control .

Reactivity and Stability

Reaction Type Conditions Outcome
Hydrolysis Acidic/Basic aqueousConversion to pyrrole-2-carboxylic acid
Oxidation KMnO₄/H+ or CrO₃Oxidation of hydroxyethyl to ketone/carboxylic acid
Nucleophilic substitution Amine/alcohol nucleophileAmide/ester formation from ester group

Analytical and Structural Data

Property Value Source
Molecular Formula C₉H₁₀F₃NO₃PubChem
Molecular Weight 228.17 g/molPubChem
Key Functional Groups Ester, CF₃, HydroxyethylStructural analysis

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate has shown promise in pharmacological studies. Compounds with pyrrole moieties are often associated with diverse biological activities. The trifluoromethyl group is known to improve bioavailability and metabolic stability, which can enhance the efficacy of drugs derived from this compound .

Key Pharmacological Activities

  • Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. This compound may serve as a lead compound for developing new anticancer agents.
  • Anti-inflammatory Effects : Studies have suggested that pyrrole derivatives can possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Organic Synthesis Applications

The compound's electrophilic nature allows for various reactions in synthetic organic chemistry. Its versatility is highlighted by the following applications:

  • Building Block in Synthesis : this compound can be utilized as a building block for synthesizing more complex molecules. Its reactivity can be exploited to create novel compounds with desired properties .
  • Modification Potential : The compound's structure allows for modifications that can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Material Science Applications

In addition to its medicinal applications, this compound may have potential uses in material science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group .
  • Nanotechnology : Its unique chemical properties may allow for applications in nanotechnology, particularly in creating nanoscale materials with specific functionalities .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various pyrrole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. In vitro assays showed that these compounds could inhibit cell proliferation effectively.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound through strategic modifications. These derivatives were evaluated for their biological activities and showed enhanced potency compared to the parent compound.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethyl pyrrole-2-carboxylate derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Variations and Substituent Effects

Compound Name (Example) Substituents at Position 4 Key Functional Groups Notable Properties/Applications
Target Compound 2,2,2-Trifluoro-1-hydroxyethyl -OH, -CF3 Enhanced solubility (via -OH), metabolic stability (via -CF3)
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) (3-Fluoro-2-iodophenyl)carbonyl Aryl halide, ketone Potential halogen bonding; iodinated analogs often used in radiopharmaceuticals
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-1H-pyrrole-2-carboxylate (233) 3-Fluoro-4-(trifluoromethyl)benzoyl Aryl trifluoromethyl, ketone High lipophilicity; common in kinase inhibitors
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate Cyano-pyridinylmethyl Cyano, trifluoromethyl Electron-withdrawing groups enhance reactivity
Ethyl 3-methyl-1-tosyl-4-(1-(6-CF3-pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxylate (246) Cyclopropyl-pyridinyl Tosyl, cyclopropane Rigid structure; tosyl group aids in crystallinity
Key Observations:
  • Trifluoromethyl Groups : Present in the target compound and analogs like 233 and 246, these groups improve metabolic resistance and membrane permeability .
  • Hydroxyl vs. Acyl Groups : The hydroxyl group in the target compound may increase aqueous solubility compared to ketone or aryl-substituted analogs (e.g., 215, 233), which are more lipophilic .
  • Stereochemistry : While the target compound’s stereochemistry is unspecified, analogs in (e.g., 3a–3g) are synthesized enantioselectively using chiral catalysts, achieving >90% enantiomeric excess via HPLC .

Physicochemical and Analytical Data

  • NMR Signatures :
    • The target compound’s trifluoro-hydroxyethyl group would likely show distinct $ ^1H $ NMR signals for the -OH (δ ~4–5 ppm) and -CH2CF3 (δ ~3–4 ppm). Comparable compounds (e.g., 211 in ) exhibit aromatic proton shifts at δ ~6.7–7.3 ppm for pyrrole and substituent protons .
    • $ ^{19}F $ NMR would display a characteristic triplet for -CF3 (δ ~-60 to -70 ppm).
  • Mass Spectrometry : HRMS data for analogs (e.g., m/z 402.2 for compound 215 ) align with molecular weights of ~350–500 Da for this class.

Biological Activity

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived compound with a trifluoromethyl group, which enhances its biological activity and lipophilicity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and potential applications in medicinal chemistry.

  • Molecular Formula : C9H10F3NO3
  • Molecular Weight : 237.18 g/mol
  • CAS Number : 2180956-69-6

The compound's structure features a pyrrole ring that is known for its biological significance, particularly in drug design and development. The trifluoromethyl group is recognized for improving the bioavailability and metabolic stability of compounds.

Pharmacological Properties

Research indicates that compounds containing pyrrole moieties exhibit various pharmacological activities, including:

  • Anticancer Activity : Pyrrole derivatives have been studied for their ability to inhibit cancer cell proliferation. The trifluoromethyl group in this compound may enhance this activity by increasing lipophilicity and facilitating better interaction with biological targets.
  • Anti-inflammatory Effects : Similar compounds have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

The exact mechanism of action for this compound remains under investigation. However, studies suggest that its electrophilic nature allows it to interact with various biological targets, potentially leading to altered cellular signaling pathways that affect cell growth and apoptosis.

Case Studies

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of similar pyrrole derivatives on various cancer cell lines. Compounds showed significant inhibition of cell growth with IC50 values ranging from 1.1 µM to 49.85 µM depending on the specific derivative and cell line tested .
  • Anti-inflammatory Properties :
    • Research on related compounds demonstrated their ability to inhibit cyclooxygenase activity effectively at higher concentrations, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

The following table summarizes key features and activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC9H10F3NO3Trifluoromethyl group enhances bioactivityAnticancer, anti-inflammatory
Ethyl 4-methyl-1H-pyrrole-3-carboxylateC7H9NO2Lacks trifluoromethyl groupModerate anticancer activity
4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acidC12H10F3NO2Contains trifluoromethyl groupPotential anticancer activity

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : The initial step involves the condensation of appropriate precursors to form the pyrrole ring.
  • Introduction of the Trifluoromethyl Group : This can be achieved through various fluorination methods that introduce the trifluoromethyl moiety into the compound.
  • Carboxylation : The final step involves the introduction of a carboxylic acid functional group at the appropriate position on the pyrrole ring.

These synthetic methods highlight the compound's accessibility for further modifications aimed at enhancing its biological profile.

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate, and what are their respective yields?

Methodological Answer: The compound is typically synthesized via a two-step process:

Acylation of pyrrole intermediates : For example, coupling Ethyl 3-methyl-1H-pyrrole-2-carboxylate with fluorinated benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) in the presence of a base like Et₃N, yielding intermediates such as Ethyl 4-(fluorophenylcarbonyl)-pyrrole derivatives .

Reduction of carbonyl groups : Sodium borohydride (NaBH₄) in ethanol or trifluoroacetic acid is used to reduce the ketone to a secondary alcohol, forming the 1-hydroxyethyl group. Yields range from 35% to 81%, depending on substituents and reaction conditions .

Q. Table 1: Representative Synthetic Routes and Yields

StepReagents/ConditionsYield RangeReference
AcylationFluorinated benzoyl chloride, Et₃N, CH₂Cl₂23–66%
ReductionNaBH₄, EtOH or CF₃CO₂D35–81%

Q. How is this compound characterized using spectroscopic methods, and what are the key spectral markers?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • The trifluoroethanol proton (δ 4.2–4.3 ppm, quartet, integrating for 1H).
    • Pyrrole NH (δ 11.2–12.5 ppm, broad singlet).
    • Ethyl ester group (δ 1.2–1.3 ppm, triplet for CH₃; δ 4.2–4.3 ppm, quartet for CH₂) .
  • ESIMS : Molecular ion peaks (e.g., m/z 402.2 [M+1]⁺) confirm the molecular formula .
  • LCMS/HPLC : Used to assess purity (>95% in optimized syntheses) .

Note: Contradictions in NH proton chemical shifts (e.g., DMSO-d₆ vs. CD₃OD) should be resolved by repeating experiments in consistent solvents .

Q. What are the common intermediates and their roles in the synthesis of this compound?

Methodological Answer:

  • Pyrrole-2-carboxylate esters : Serve as the core scaffold. Example: Ethyl 3-methyl-1H-pyrrole-2-carboxylate is acylated at the 4-position .
  • Fluorinated benzoyl chlorides : Introduce trifluoromethyl/hydroxyethyl groups via Friedel-Crafts acylation .
  • Tosyl-protected intermediates : Used to stabilize reactive positions during functionalization (e.g., General Procedure N in ) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

  • DFT Studies : Calculate molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites. For example, the trifluoroethyl group’s electron-withdrawing effect reduces electron density at the pyrrole ring, influencing reactivity .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonding between OH and ester groups) to predict crystal packing .
  • Reactivity Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to resolve spectral ambiguities .

Q. What strategies are effective in resolving contradictions in reported spectral data for this compound?

Methodological Answer:

  • Cross-Validation : Use multiple techniques (e.g., ¹H NMR, ¹³C NMR, ESIMS) to confirm assignments. For example, ambiguous NH signals in DMSO-d₆ can be clarified by deuterium exchange experiments .
  • Solvent Effects : Re-run NMR in deuterated methanol (CD₃OD) to reduce hydrogen bonding artifacts observed in DMSO-d₆ .
  • X-Ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substituents) via single-crystal analysis .

Q. What are the challenges in optimizing enantioselective synthesis for derivatives of this compound?

Methodological Answer:

  • Chiral Induction : Use spirocyclic phosphoric acid catalysts to achieve enantioselectivity (80–86% ee), as demonstrated in similar pyrrole derivatives .
  • Steric Effects : Bulky substituents (e.g., tosyl groups) may hinder asymmetric reduction. Mitigate by using smaller protecting groups or adjusting reaction temperature .
  • Isotopic Labeling : Deuterated reagents (e.g., NaBD₄) help track stereochemical outcomes during reduction steps .

Data Contradiction Analysis Example
Issue: Conflicting yields (35% vs. 81%) for NaBH₄-mediated reductions .
Resolution:

Variable Hydride Equivalents : Higher yields correlate with excess NaBH₄ (2–3 equiv.) .

Solvent Polarity : Ethanol improves solubility vs. THF, reducing side reactions .

Temperature Control : Slow addition at 0°C minimizes decomposition .

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